1-[3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivativesThe unique structure of this compound, which includes a piperidine ring and a nitrophenyl group, contributes to its distinctive chemical properties and biological activities .
Mechanism of Action
Target of Action
The compound “1-(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide” primarily targets the Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival and virulence of Mtb .
Mode of Action
The compound interacts with its target, Pantothenate synthetase, inhibiting its function . The exact interaction pattern and stability of the protein-ligand complex are determined through molecular docking and dynamics studies .
Biochemical Pathways
The inhibition of Pantothenate synthetase disrupts the biosynthesis of pantothenate and, consequently, coenzyme A. This affects various biochemical pathways that rely on coenzyme A, leading to the inhibition of Mtb growth .
Pharmacokinetics
The compound’s pharmacokinetic properties, including its Absorption, Distribution, Metabolism, and Excretion (ADME), are predicted in silico . These properties significantly impact the compound’s bioavailability, which is crucial for its effectiveness as a drug.
Result of Action
The compound exhibits significant antitubercular activity. For instance, one of the derivatives of this compound, IT10, displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mtb H37Ra . This indicates that the compound can effectively inhibit the growth of Mtb at these concentrations .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. It’s worth noting that the compound was synthesized and evaluated under controlled laboratory conditions .
Preparation Methods
The synthesis of 1-[3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide typically involves multi-step reactions starting from readily available precursorsCommon reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and reproducibility .
Chemical Reactions Analysis
1-[3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-[3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
1-[3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
Imidazo[2,1-b][1,3]thiazole derivatives: These compounds share a similar core structure but differ in the substituents attached to the core.
Piperidine derivatives: Compounds containing the piperidine ring are known for their pharmacological activities and are used in the development of new drugs.
Nitrophenyl derivatives: These compounds are characterized by the presence of a nitrophenyl group and are used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinctive chemical properties and biological activities .
Properties
IUPAC Name |
1-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c1-11-16(18(26)22-7-5-12(6-8-22)17(20)25)29-19-21-15(10-23(11)19)13-3-2-4-14(9-13)24(27)28/h2-4,9-10,12H,5-8H2,1H3,(H2,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGFDBDTKKDCMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.